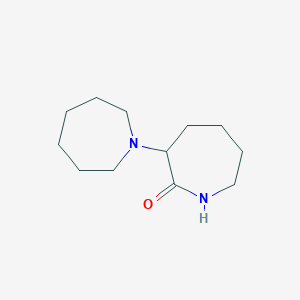![molecular formula C13H13NO B7516936 1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
1-[(3-Methylphenyl)methyl]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methylphenyl)methyl]pyridin-2-one, commonly known as 3-MP, is a chemical compound that belongs to the class of pyridinones. It is widely used in scientific research as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer, diabetes, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of 3-MP involves the inhibition of 1-[(3-Methylphenyl)methyl]pyridin-2-one by binding to their catalytic site. 1-[(3-Methylphenyl)methyl]pyridin-2-one catalyze the dephosphorylation of tyrosine residues on proteins, which plays a crucial role in regulating cellular signaling pathways. Inhibition of 1-[(3-Methylphenyl)methyl]pyridin-2-one by 3-MP leads to the accumulation of phosphorylated proteins, which results in the activation of several signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-MP depend on the specific PTP that is inhibited. For example, inhibition of PTP1B by 3-MP leads to the activation of insulin signaling, which results in increased glucose uptake and decreased blood glucose levels. Inhibition of SHP-1 by 3-MP leads to the activation of immune cells, which has implications for the treatment of autoimmune disorders. Moreover, 3-MP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-MP in lab experiments include its high potency, specificity, and availability. However, one limitation of using 3-MP is its potential toxicity, which may affect the viability of cells in vitro and the health of animals in vivo. Moreover, the off-target effects of 3-MP on other enzymes, such as protein tyrosine kinases, may complicate the interpretation of the results.
Direcciones Futuras
The future directions for the research on 3-MP include the identification of its specific targets and the development of more potent and selective PTP inhibitors. Moreover, the use of 3-MP in combination with other drugs, such as chemotherapy agents, may enhance its anticancer efficacy. Furthermore, the development of 3-MP derivatives with improved pharmacokinetic properties may enable their use in the treatment of human diseases.
Métodos De Síntesis
3-MP can be synthesized by reacting 3-methylbenzyl bromide with 2-pyridone in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction yields 3-MP as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
3-MP has been extensively used in scientific research as a PTP inhibitor. It has been shown to inhibit several 1-[(3-Methylphenyl)methyl]pyridin-2-one, including PTP1B, TCPTP, and SHP-1. Inhibition of 1-[(3-Methylphenyl)methyl]pyridin-2-one by 3-MP leads to the activation of several signaling pathways, including insulin signaling, which has implications for the treatment of diabetes. Moreover, 3-MP has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent.
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-5-4-6-12(9-11)10-14-8-3-2-7-13(14)15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHARSOQAKBZFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylphenyl)methyl]pyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

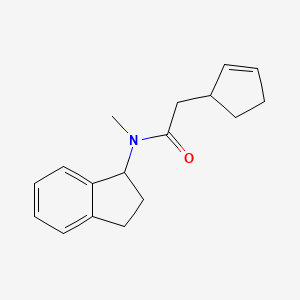
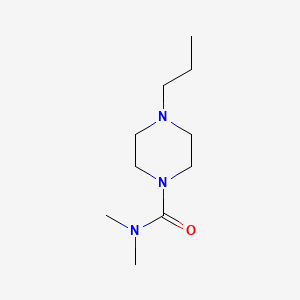
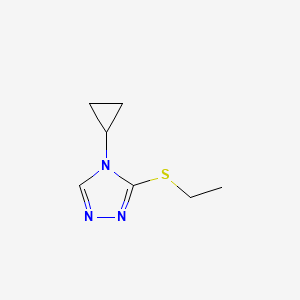


![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)

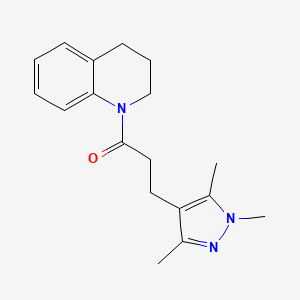
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
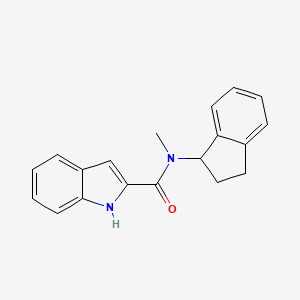

![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
![N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
